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Compound of Interest

Compound Name: Methyl 2-acetylisonicotinate

Cat. No.: B157594

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylisonicotinate is a pyridine derivative of interest in medicinal chemistry and
drug discovery. Early assessment of the physicochemical and pharmacokinetic properties of
novel compounds is crucial for identifying promising drug candidates and minimizing late-stage
attrition. In-silico prediction methods offer a rapid and cost-effective approach to evaluate these
properties, guiding lead optimization and prioritizing experimental resources. This technical
guide provides a comprehensive in-silico characterization of Methyl 2-acetylisonicotinate,
detailing its predicted physicochemical, absorption, distribution, metabolism, excretion, and
toxicity (ADMET) properties. Furthermore, it outlines detailed experimental protocols for the
validation of these computational predictions.

In-Silico Prediction Methodology

The properties of Methyl 2-acetylisonicotinate were predicted using two well-established and
freely accessible web-based platforms: SwissADME and pkCSM. These tools employ a
combination of predictive models, including quantitative structure-activity relationship (QSAR)
models, machine learning algorithms, and knowledge-based systems, to estimate a wide range
of molecular properties from the chemical structure. The canonical SMILES string for Methyl 2-
acetylisonicotinate, COC(=0)clcc(ccnl)C(=0)C, was used as the input for all predictions.
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Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule govern its behavior in biological

systems. These properties, including molecular weight, lipophilicity (log P), water solubility, and

polar surface area, are key determinants of a compound's absorption and distribution.

Property Predicted Value Tool
Molecular Formula CoHoNO3

Molecular Weight 179.17 g/mol SwissADME
Log P (Consensus) 0.86 SwissADME
Water Solubility (Log S) -1.77 SwissADME
Water Solubility Class Soluble SwissADME
Polar Surface Area (TPSA) 60.58 A2 SwissADME
Number of Rotatable Bonds 3 SwissADME
Hydrogen Bond Acceptors 4 SwissADME
Hydrogen Bond Donors 0 SwissADME

Predicted Pharmacokinetic (ADMET) Properties

The ADMET profile of a drug candidate is a critical factor in its success. The following tables

summarize the predicted absorption, distribution, metabolism, excretion, and toxicity properties

of Methyl 2-acetylisonicotinate.

Absorption
Property Prediction Tool
Gastrointestinal Absorption High SwissADME
Caco-2 Permeability (log
0.654 cm/s pkCSM
Papp)
P-glycoprotein Substrate No SwissADME, pkCSM
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Distribution
Property Prediction Tool
BBB Permeation Yes SwissADME
CNS Permeability (logPS) -1.828 pkCSM
Fraction Unbound 0.536 pkCSM
Volume of Distribution (VDss,
-0.329 pkCSM
log L/kg)
Metabolism
CYP1A2 CYP2C19 CYP2C9 CYP2D6 CYP3A4
Property L . . . .
Inhibitor Inhibitor Inhibitor Inhibitor Inhibitor
Prediction
_ Yes No No No
(SwissADME)
Prediction
No No No No No
(pkCSM)
Excretion
Property Prediction Tool
Total Clearance (log ml/min/kg)  0.287 pkCSM
Renal OCT2 Substrate No pkCSM
Toxicity
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Property Prediction Tool

AMES Toxicity No pkCSM
hERG I Inhibitor No pkCSM
Hepatotoxicity Yes pkCSM
Skin Sensitisation No pkCSM
Minnow Toxicity (log mM) -1.026 pkCSM

Experimental Validation Protocols

To validate the in-silico predictions, a series of standard experimental assays should be
performed. The following section details the methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient
(Log P)

The shake-flask method is a classical and reliable technique for determining the octanol-water
partition coefficient.

Protocol (Following OECD Guideline 107):

o Preparation of Solutions: Prepare a stock solution of Methyl 2-acetylisonicotinate in n-
octanol pre-saturated with water.

 Partitioning:

o Add a known volume of the n-octanol stock solution to a known volume of water pre-
saturated with n-octanol in a glass vessel with a stopper.

o Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached
(typically for 24 hours).

o Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
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» Quantification: Determine the concentration of Methyl 2-acetylisonicotinate in both the n-
octanol and aqueous phases using a suitable analytical method, such as UV-Vis
spectroscopy or High-Performance Liquid Chromatography (HPLC).

o Calculation: The Log P value is calculated as the logarithm of the ratio of the concentration in
the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

The flask method is a common approach to determine the saturation solubility of a compound
in water.

Protocol (Following OECD Guideline 105):

o Sample Preparation: Add an excess amount of Methyl 2-acetylisonicotinate to a known
volume of water in a glass flask.

o Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a sufficient period to
reach equilibrium (typically 24-48 hours).

o Phase Separation: Allow the mixture to settle, and then filter or centrifuge to remove the
undissolved solid.

o Quantification: Determine the concentration of the dissolved Methyl 2-acetylisonicotinate
in the clear aqueous solution using a validated analytical method (e.g., HPLC-UV).

Calculation: The aqueous solubility is reported in units such as mg/L or mol/L.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically
using liver microsomes.

Protocol:

» Reagent Preparation:
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o Prepare a stock solution of Methyl 2-acetylisonicotinate in a suitable organic solvent
(e.g., DMSO).

o Thaw pooled human liver microsomes on ice.

o Prepare a NADPH-regenerating system solution.

¢ Incubation:

o In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test
compound solution.

o Pre-incubate the mixture at 37°C.
o Initiate the metabolic reaction by adding the NADPH-regenerating system.

o Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15,
30, 60 minutes).

e Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g.,
acetonitrile) containing an internal standard.

o Sample Processing: Centrifuge the samples to precipitate the proteins.

e Analysis: Analyze the supernatant for the remaining concentration of Methyl 2-
acetylisonicotinate using LC-MS/MS.

» Data Analysis: Plot the natural logarithm of the percentage of the compound remaining
versus time. The slope of the linear regression provides the elimination rate constant, from
which the in vitro half-life (t1/2) can be calculated.

Visualization of In-Silico Prediction Workflow

The following diagram illustrates the general workflow for the in-silico prediction of small
molecule properties.
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In-Silico Property Prediction Workflow

Input: Methyl 2-acetylisonicotinate
(SMILES: COC(=0)clcc(cecnl)C(=0)C)

In-Silico Prediction Tools

(e.g., SwissADME, pkCSM)

. . . ADME Profile . -
Physicochemical Properties (Absorption, Distribution, Toxicity Prediction

(MW, LogP, Solubility, TPSA) Metabolism, Excretion) (AMES, hERG, Hepatotoxicity)

T~ 1

Data Analysis & Interpretation

Prioritization for
Experimental Validation

Click to download full resolution via product page

Caption: Workflow for in-silico prediction of molecular properties.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical and
ADMET properties of Methyl 2-acetylisonicotinate based on established in-silico models. The
presented data suggests that this compound possesses generally favorable drug-like
properties, including good predicted oral absorption and blood-brain barrier permeability, with
some potential concern for hepatotoxicity and CYP2C19 inhibition that warrants further
investigation. The detailed experimental protocols provided herein offer a clear path for the
validation of these computational predictions, which is an essential step in the progression of
any potential drug candidate. By integrating in-silico predictions with targeted experimental
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validation, researchers can significantly enhance the efficiency of the drug discovery and
development process.

 To cite this document: BenchChem. [In-Silico Prediction of Methyl 2-acetylisonicotinate
Properties: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157594#in-silico-prediction-of-methyl-2-
acetylisonicotinate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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